Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate
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Overview
Description
Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a benzoate group, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction.
Formation of the Benzoate Ester: The benzoate ester is formed by reacting the intermediate with benzoic acid or its derivatives.
Final Conversion to Sodium Salt: The final step involves the conversion of the ester to its sodium salt form using a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzoate Esters: Compounds with similar ester groups but different core structures.
Uniqueness
The uniqueness of Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H20N3NaO6S |
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Molecular Weight |
501.5 g/mol |
IUPAC Name |
sodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate |
InChI |
InChI=1S/C24H21N3O6S.Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28);/q;+1/p-1 |
InChI Key |
UZKWWQRVNXUCRE-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)[O-])C(=O)N2.[Na+] |
Origin of Product |
United States |
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